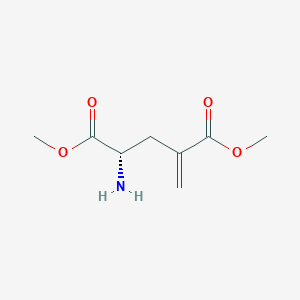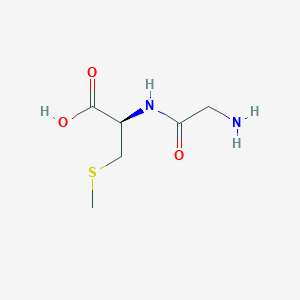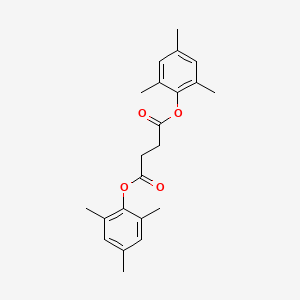
2-(Cyclohexyloxy)ethyl octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexyloxy)ethyl octadecanoate is an organic compound with the molecular formula C26H50O3. It is an ester formed from octadecanoic acid (stearic acid) and 2-(cyclohexyloxy)ethanol. This compound is characterized by its long carbon chain and the presence of both ester and ether functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexyloxy)ethyl octadecanoate can be achieved through the esterification of octadecanoic acid with 2-(cyclohexyloxy)ethanol. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. This method allows for better control over reaction conditions and can lead to higher purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohexyloxy)ethyl octadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield octadecanoic acid and 2-(cyclohexyloxy)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and 2-(cyclohexyloxy)ethanol.
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexyloxy)ethyl octadecanoate has various applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexyloxy)ethyl octadecanoate involves its interaction with lipid bilayers and biological membranes. The ester and ether functional groups allow it to integrate into lipid structures, potentially affecting membrane fluidity and permeability. Its amphiphilic nature enables it to act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl octadecanoate: An ester formed from octadecanoic acid and ethanol.
2-(Cyclohexyloxy)ethanol: An alcohol with a similar ether functional group.
Octadecanoic acid: The parent fatty acid used in the synthesis of 2-(cyclohexyloxy)ethyl octadecanoate.
Uniqueness
This compound is unique due to its combination of ester and ether functional groups, which confer distinct chemical and physical properties. Its long carbon chain and cyclohexyloxy group contribute to its amphiphilic nature, making it useful in various applications, particularly in the formulation of emulsions and surfactants.
Eigenschaften
CAS-Nummer |
61452-06-0 |
|---|---|
Molekularformel |
C26H50O3 |
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
2-cyclohexyloxyethyl octadecanoate |
InChI |
InChI=1S/C26H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(27)29-24-23-28-25-20-17-16-18-21-25/h25H,2-24H2,1H3 |
InChI-Schlüssel |
YNSDCCFQTAGKOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)



![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)


![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)

![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)
![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)


